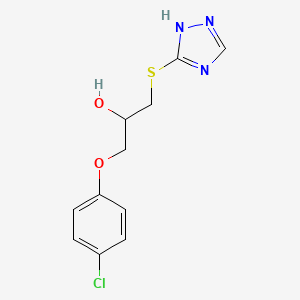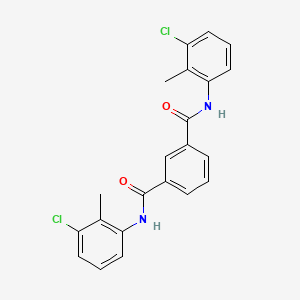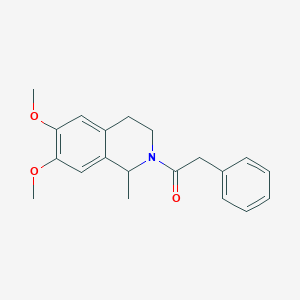![molecular formula C16H25NO2 B3846155 [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol](/img/structure/B3846155.png)
[1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol
描述
[1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol, also known as GSK1016790A, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has a molecular weight of 317.45 g/mol.
作用机制
The mechanism of action of [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol involves the activation of TRPA1 ion channels and the inhibition of PDE4 enzymes. TRPA1 channels are expressed in sensory neurons and play a key role in the transmission of pain signals. Activation of these channels by [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol leads to a decrease in pain sensitivity.
PDE4 enzymes are involved in the regulation of intracellular levels of cyclic AMP (cAMP), which is a key signaling molecule in the immune system. Inhibition of PDE4 by [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol leads to an increase in cAMP levels, which in turn leads to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol are primarily related to its mechanism of action. The activation of TRPA1 channels leads to a decrease in pain sensitivity, while the inhibition of PDE4 enzymes leads to a decrease in inflammation in the gut.
实验室实验的优点和局限性
One of the main advantages of [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol for lab experiments is its specificity. This compound has been shown to selectively activate TRPA1 channels and inhibit PDE4 enzymes, making it a useful tool for studying the role of these targets in pain and inflammation.
One of the limitations of [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol is its solubility. This compound has limited solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for the research on [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol. One direction is the development of new analogs with improved solubility and potency. Another direction is the exploration of the potential therapeutic applications of this compound in other areas, such as cancer and neurodegenerative diseases. Finally, more research is needed to fully understand the mechanism of action of [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol and its potential side effects.
科学研究应用
[1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol has been shown to have potential therapeutic applications in several areas of research. One of the most promising areas is pain management. Studies have shown that this compound can activate a specific type of ion channel called TRPA1, which is involved in the transmission of pain signals. This activation leads to a decrease in pain sensitivity, making it a potential candidate for the development of new analgesics.
Another area of research where [1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinyl]methanol has shown promise is in the treatment of inflammatory bowel disease (IBD). Studies have shown that this compound can reduce inflammation in the gut by inhibiting the activity of a specific enzyme called phosphodiesterase 4 (PDE4). This inhibition leads to a decrease in the production of pro-inflammatory cytokines, which are responsible for the symptoms of IBD.
属性
IUPAC Name |
[1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12-13(2)16(19-3)8-7-14(12)10-17-9-5-4-6-15(17)11-18/h7-8,15,18H,4-6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPBGBFQLXGEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCCCC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B3846077.png)






acetate](/img/structure/B3846122.png)


![[1-(2-nitrobenzyl)-2-piperidinyl]methanol](/img/structure/B3846135.png)

![(4-methoxy-2,3-dimethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3846163.png)
